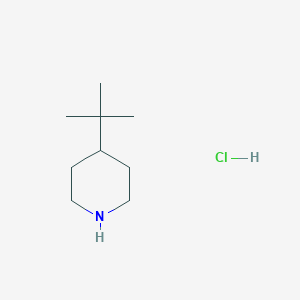

4-(Tert-butyl)piperidine hydrochloride

Description

The exact mass of the compound 4-(Tert-butyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Tert-butyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQQDIHTYQYXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383313 | |

| Record name | 4-tert-butylpiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69682-13-9 | |

| Record name | 4-tert-butylpiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(tert-butyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-(tert-butyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway from 4-(tert-butyl)pyridine, including a robust catalytic hydrogenation protocol, and outlines the analytical techniques used to confirm the structure and purity of the final product. All quantitative data is summarized in structured tables, and experimental workflows are visualized for clarity.

Synthesis of 4-(tert-butyl)piperidine Hydrochloride

The synthesis of 4-(tert-butyl)piperidine hydrochloride is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of commercially available 4-(tert-butyl)pyridine to yield 4-(tert-butyl)piperidine. The subsequent step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Step 1: Catalytic Hydrogenation of 4-(tert-butyl)pyridine

The reduction of the aromatic pyridine ring to a saturated piperidine ring is accomplished via catalytic hydrogenation. A common and effective method employs Platinum(IV) oxide (PtO₂) as the catalyst in a glacial acetic acid solvent under hydrogen pressure.[1][2]

Experimental Protocol:

A stirred solution of 4-(tert-butyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of Platinum(IV) oxide (5 mol%).[1] The reaction mixture is then subjected to hydrogen gas pressure (50-70 bar) in a high-pressure autoclave at room temperature for 6-10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The acidic solvent is neutralized by the addition of a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (3 x 20 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-(tert-butyl)piperidine. Further purification can be achieved by column chromatography on silica gel.[1]

Synthesis Pathway

Step 2: Formation of 4-(tert-butyl)piperidine Hydrochloride

The free base, 4-(tert-butyl)piperidine, is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

The crude or purified 4-(tert-butyl)piperidine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is then added dropwise with stirring until precipitation of the hydrochloride salt is complete. The white solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-(tert-butyl)piperidine hydrochloride.

Characterization

The structure and purity of the synthesized 4-(tert-butyl)piperidine hydrochloride are confirmed using various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀ClN |

| Molecular Weight | 177.72 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 260 °C (decomposes) |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | Anticipated | |||

| H-4 | ~1.5 - 1.7 | m | 1H | CH |

| H-2, H-6 (axial) | ~2.8 - 3.0 | m | 2H | CH₂ |

| H-2, H-6 (equatorial) | ~3.2 - 3.4 | m | 2H | CH₂ |

| H-3, H-5 (axial) | ~1.4 - 1.6 | m | 2H | CH₂ |

| H-3, H-5 (equatorial) | ~1.9 - 2.1 | m | 2H | CH₂ |

| -C(CH₃)₃ | ~0.9 | s | 9H | tert-butyl |

| NH₂⁺ | ~8.5 - 9.5 | br s | 2H | Ammonium |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | Anticipated | |

| C-4 | ~45 - 50 | CH |

| C-2, C-6 | ~40 - 45 | CH₂ |

| C-3, C-5 | ~25 - 30 | CH₂ |

| -C (CH₃)₃ | ~30 - 35 | Quaternary C |

| -C(C H₃)₃ | ~25 - 30 | tert-butyl CH₃ |

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2800-3000 | C-H stretch | Aliphatic |

| 2400-2700 | N-H stretch | Ammonium salt |

| 1580-1650 | N-H bend | Ammonium salt |

| 1365-1395 | C-H bend | tert-butyl |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 141 | [M-H-Cl]⁺ (molecular ion of the free base) |

| 126 | [M-CH₃-H-Cl]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Characterization Workflow

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of 4-(tert-butyl)piperidine hydrochloride. The two-step process, involving catalytic hydrogenation followed by salt formation, is a robust route to this important synthetic intermediate. The characterization data provided, including anticipated NMR, FTIR, and MS results, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The provided experimental protocols and workflows are intended to facilitate the successful and efficient production of 4-(tert-butyl)piperidine hydrochloride in a laboratory setting, thereby supporting its application in drug discovery and development programs.

References

Spectroscopic and Spectrometric Characterization of 4-(tert-butyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-(tert-butyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 4-(tert-butyl)piperidine hydrochloride. The protonation of the piperidine nitrogen has a significant effect on the chemical shifts of the neighboring protons and carbons.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(tert-butyl)piperidine hydrochloride is expected to show distinct signals corresponding to the different protons in the molecule. The signals for the protons on the piperidine ring will be shifted downfield compared to the free base due to the deshielding effect of the positively charged nitrogen atom.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Broad Singlet | 2H | NH ₂⁺ |

| ~3.2 - 3.4 | Multiplet | 2H | Axial H at C2, C6 |

| ~2.8 - 3.0 | Multiplet | 2H | Equatorial H at C2, C6 |

| ~1.8 - 2.0 | Multiplet | 2H | Equatorial H at C3, C5 |

| ~1.3 - 1.5 | Multiplet | 3H | Axial H at C3, C5 and H at C4 |

| 0.89 | Singlet | 9H | -C(CH ₃)₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.

| Chemical Shift (δ) ppm | Assignment |

| ~47.0 | C4 |

| ~44.0 | C2, C6 |

| ~32.5 | -C (CH₃)₃ |

| ~27.5 | -C(C H₃)₃ |

| ~25.0 | C3, C5 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For 4-(tert-butyl)piperidine hydrochloride, the IR spectrum is characterized by the presence of a broad absorption band corresponding to the N-H stretching vibrations of the secondary ammonium salt.[1]

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N-H stretch (secondary ammonium salt) |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend |

| ~1365 | Medium | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For a salt like 4-(tert-butyl)piperidine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to observe the protonated molecule of the free base.[2]

| m/z | Relative Intensity (%) | Assignment |

| 142.15 | 100 | [M+H]⁺ (protonated 4-(tert-butyl)piperidine) |

| 126.12 | ~20 | [M+H - CH₄]⁺ |

| 86.10 | ~15 | [M+H - C₄H₈]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 4-(tert-butyl)piperidine hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry vial.[3][4]

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5]

-

Cap the NMR tube and label it appropriately.[6]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Acquire the ¹H NMR spectrum using standard parameters.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[3]

IR Spectroscopy (ATR-FTIR)

Sample Preparation and Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[7]

-

Place a small amount of the solid 4-(tert-butyl)piperidine hydrochloride sample directly onto the ATR crystal.[8][9]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]

-

Record the background spectrum.[8]

-

Acquire the IR spectrum of the sample.

-

After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol).[8]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of 4-(tert-butyl)piperidine hydrochloride in an ESI-compatible solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to aid in protonation.[11]

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.[12]

-

Set the mass spectrometer to operate in positive ion mode.[2]

-

Apply a high voltage to the ESI needle to generate an electrospray.[13]

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of 4-(tert-butyl)piperidine hydrochloride.

Caption: Workflow for the spectral analysis of 4-(tert-butyl)piperidine hydrochloride.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. sites.bu.edu [sites.bu.edu]

- 7. agilent.com [agilent.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. mt.com [mt.com]

- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Technical Guide: Physicochemical Properties of 4-(tert-butyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-(tert-butyl)piperidine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, offering key data and experimental methodologies to support further research and application.

Core Physical Properties

4-(tert-butyl)piperidine hydrochloride is a white to yellow solid organic compound.[1] Its chemical structure consists of a piperidine ring substituted with a tert-butyl group at the 4-position, and it is supplied as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 4-(tert-butyl)piperidine hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀ClN | [] |

| Molecular Weight | 177.71 g/mol | [] |

| Melting Point | 302 °C | [] |

| Boiling Point | 179.7 °C at 760 mmHg | [] |

| pKa (predicted) | The pKa of the conjugate acid is estimated to be around 11. The pKa of the parent compound, piperidine, is approximately 11.22.[3][4] The tert-butyl group is unlikely to significantly alter the basicity of the nitrogen atom. | N/A |

| Solubility | While specific quantitative data is not readily available, piperidine hydrochloride is freely soluble in water and alcohol.[5] It is anticipated that 4-(tert-butyl)piperidine hydrochloride exhibits similar solubility in polar solvents. | N/A |

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of 4-(tert-butyl)piperidine hydrochloride.

Melting Point Determination

The melting point of 4-(tert-butyl)piperidine hydrochloride can be determined using the capillary melting point method.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

A general method for determining the solubility of a compound like 4-(tert-butyl)piperidine hydrochloride involves the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, dichloromethane) in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination

The pKa of 4-(tert-butyl)piperidine hydrochloride can be determined by potentiometric titration.

Methodology:

-

A known concentration of the compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 4-(tert-butyl)piperidine hydrochloride.

Caption: A logical workflow for determining the physical properties of a chemical compound.

References

In-Depth Technical Guide: 4-tert-Butyl-piperidine Hydrochloride (CAS 69682-13-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-piperidine hydrochloride (CAS number 69682-13-9), a key heterocyclic building block in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via catalytic hydrogenation, and explores its application in the development of therapeutic agents by examining the biological activities of several of its derivatives.

Chemical and Physical Properties

4-tert-Butyl-piperidine hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value | References |

| CAS Number | 69682-13-9 | [1] |

| Molecular Formula | C₉H₂₀ClN | [1] |

| Molecular Weight | 177.72 g/mol | [1] |

| IUPAC Name | 4-(tert-butyl)piperidine hydrochloride | [2] |

| Synonyms | 4-(1,1-Dimethylethyl)piperidine hydrochloride | |

| Melting Point | 283-287 °C | |

| Boiling Point | Not available | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | |

| InChI Key | RWQQDIHTYQYXDX-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)C1CCNCC1.Cl | [1] |

Synthesis of 4-tert-Butyl-piperidine Hydrochloride

The primary synthetic route to 4-tert-Butyl-piperidine hydrochloride involves the catalytic hydrogenation of 4-tert-butylpyridine. This method provides a high-yielding and straightforward pathway to the desired saturated heterocyclic compound.

Experimental Protocol: Catalytic Hydrogenation of 4-tert-Butylpyridine

This protocol is a representative procedure for the synthesis of 4-tert-Butyl-piperidine hydrochloride.

Materials:

-

4-tert-Butylpyridine

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve 4-tert-butylpyridine (1.0 equivalent) in anhydrous ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of platinum(IV) oxide (e.g., 1-2 mol%).

-

Acidification: Carefully add concentrated hydrochloric acid (1.1 equivalents) to the mixture. This is to ensure the final product is isolated as the hydrochloride salt.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas like nitrogen or argon.

-

Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Isolation and Purification: The resulting solid is 4-tert-Butyl-piperidine hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary.

Safety Precautions:

-

Catalytic hydrogenation should be performed in a well-ventilated fume hood due to the use of flammable hydrogen gas and a pyrophoric catalyst (when dry and saturated with hydrogen).

-

Handle concentrated hydrochloric acid with appropriate personal protective equipment (gloves, goggles, lab coat).

Synthesis Workflow

Analytical Characterization

The structure and purity of 4-tert-Butyl-piperidine hydrochloride are typically confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the free base, 4-tert-butylpiperidine, would show characteristic signals for the piperidine ring protons and a singlet for the nine equivalent protons of the tert-butyl group.[3] In the hydrochloride salt, the proton signals of the piperidine ring, particularly those adjacent to the nitrogen, will be shifted downfield due to the presence of the ammonium proton.

-

¹³C NMR: The carbon NMR spectrum of 4-tert-butylpiperidine would display distinct signals for the carbons of the piperidine ring and the quaternary and methyl carbons of the tert-butyl group.[4]

Uses in Drug Development and Medicinal Chemistry

4-tert-Butyl-piperidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with diverse biological activities. The piperidine scaffold is a prevalent motif in many approved drugs and clinical candidates. The introduction of a bulky tert-butyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by providing steric bulk and increasing lipophilicity.[5][6]

Role as a Synthetic Intermediate

The primary amine of the piperidine ring in 4-tert-butylpiperidine (after neutralization of the hydrochloride salt) is a versatile functional group that can participate in a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: To introduce various substituents on the nitrogen atom.

-

Amide Bond Formation: To couple with carboxylic acids.

-

Reductive Amination: To react with aldehydes and ketones.

These reactions allow for the incorporation of the 4-tert-butylpiperidine moiety into larger molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.[7]

Biological Activities of Derivatives

While 4-tert-Butyl-piperidine hydrochloride itself is not known to have significant biological activity, derivatives incorporating this scaffold have been investigated for various therapeutic applications.

-

Anticancer Agents: The 4-tert-butylpiperidine moiety has been incorporated into molecules designed as potential anticancer agents. For example, it is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[8][9]

-

Analgesics: The piperidine ring is a core component of many opioid analgesics. The 4-tert-butyl substitution can be used to modulate receptor binding and selectivity.

-

Antiviral Agents: Piperidine-containing compounds have been explored as inhibitors of viral entry and replication. For instance, derivatives of 4-aminopiperidine have been synthesized as CCR5 antagonists for the treatment of HIV.[7]

-

Glutaminyl Cyclase Isoenzyme Inhibitors: 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been designed as potential inhibitors of glutaminyl cyclase isoenzyme for cancer therapy.[10]

-

TRPV1 Antagonists: The tert-butylphenyl group, which is structurally related, has been used in the design of TRPV1 antagonists for the potential treatment of pain.[11]

Logical Relationship in Drug Discovery

Conclusion

4-tert-Butyl-piperidine hydrochloride (CAS 69682-13-9) is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established. The straightforward synthesis via catalytic hydrogenation of 4-tert-butylpyridine makes it readily accessible for the development of novel therapeutic agents. The incorporation of the 4-tert-butylpiperidine moiety into drug candidates allows for the fine-tuning of their pharmacological profiles, contributing to the discovery of new treatments for a range of diseases, including cancer, pain, and viral infections. This technical guide provides researchers and drug development professionals with essential information on the properties, synthesis, and applications of this important chemical entity.

References

- 1. 4-(tert-Butyl)piperidine hydrochloride | 69682-13-9 [sigmaaldrich.com]

- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. nbinno.com [nbinno.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(tert-butyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butyl)piperidine hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via catalytic hydrogenation, and discusses its applications in the development of therapeutic agents.

Core Chemical and Physical Properties

4-(tert-butyl)piperidine hydrochloride is a white to off-white solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20ClN | [] |

| Molecular Weight | 177.71 g/mol | [] |

| Melting Point | 302 °C | [] |

| Boiling Point | 179.7 °C at 760 mmHg | [] |

| CAS Number | 69682-13-9 | |

| IUPAC Name | 4-tert-butylpiperidine;hydrochloride | [] |

| SMILES | CC(C)(C)C1CCNCC1.Cl | [] |

| InChI Key | RWQQDIHTYQYXDX-UHFFFAOYSA-N | [] |

Synthesis of 4-(tert-butyl)piperidine Hydrochloride

The primary route for the synthesis of 4-(tert-butyl)piperidine is the catalytic hydrogenation of 4-(tert-butyl)pyridine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Experimental Protocol: Catalytic Hydrogenation of 4-(tert-butyl)pyridine

This protocol describes a general procedure for the catalytic hydrogenation of a pyridine derivative. Specific reaction conditions such as temperature, pressure, and reaction time may require optimization.

Materials:

-

4-(tert-butyl)pyridine

-

Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C)

-

Glacial acetic acid or another suitable solvent (e.g., ethanol)

-

Hydrogen gas (H2)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as concentrated aqueous solution)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Filtration apparatus (e.g., Büchner funnel with Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(tert-butyl)pyridine (1.0 g) in glacial acetic acid (5 mL).[2] To this solution, add the catalyst (e.g., 5 mol% PtO2).[2]

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar for PtO2 in a high-pressure apparatus, or use a hydrogen balloon for atmospheric pressure reactions with Pd/C).[2]

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.[2]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel in a well-ventilated fume hood.[3][4]

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.[3][4] Caution: The catalyst, particularly Pd/C, can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during filtration and is quenched with water after filtration.[5]

-

Neutralization and Extraction: Quench the filtrate with a saturated solution of sodium bicarbonate until the acetic acid is neutralized. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-(tert-butyl)piperidine as a free base.

-

Salt Formation: Dissolve the crude 4-(tert-butyl)piperidine in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(tert-butyl)piperidine hydrochloride.

References

Solubility of 4-(tert-butyl)piperidine hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(tert-butyl)piperidine hydrochloride, a key building block in medicinal chemistry and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in a range of common organic solvents, based on the general principles of amine hydrochloride and piperidine derivative solubility. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of a solid compound and for a representative synthetic application. Visual workflows for these procedures are provided to facilitate understanding and implementation in a laboratory setting.

Introduction

4-(tert-butyl)piperidine hydrochloride is a substituted piperidine derivative frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The piperidine motif is a prevalent scaffold in numerous approved drugs, making its derivatives, such as the title compound, of significant interest to the drug development community. A thorough understanding of the solubility of this reagent is critical for its effective use in reaction chemistry, enabling appropriate solvent selection, reaction concentration optimization, and purification strategy development.

Predicted Solubility Profile

The solubility of 4-(tert-butyl)piperidine hydrochloride is governed by the interplay of its ionic hydrochloride group and its largely nonpolar organic structure. As an amine salt, it is expected to be more soluble in polar solvents, particularly those capable of solvating the charged ammonium species. The bulky, nonpolar tert-butyl group, however, will influence its solubility in less polar organic solvents.

Based on the general solubility trends of amine hydrochlorides and piperidine derivatives, the following qualitative solubility profile is anticipated. It is crucial to note that these are predictions and should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of 4-(tert-butyl)piperidine hydrochloride

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can hydrogen bond with both the protonated amine and the chloride ion, facilitating dissolution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The high polarity of these solvents can effectively solvate the ionic hydrochloride salt. |

| Acetonitrile, Acetone | Low to Moderate | These solvents are polar but may be less effective at solvating the ionic portion of the molecule compared to DMF or DMSO. | |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | While moderately polar, these solvents are generally poor at solvating ionic salts. The organic structure of the molecule may allow for some limited solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Very Low to Insoluble | The low polarity of ethers makes them poor solvents for ionic compounds. |

| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents are unable to effectively solvate the ionic hydrochloride portion of the molecule, leading to insolubility. |

Experimental Protocols

Given the absence of precise solubility data, the following protocols are provided to enable researchers to determine the solubility of 4-(tert-butyl)piperidine hydrochloride in their solvent of choice and to provide a representative example of its use in a synthetic context.

Protocol for Determination of Solubility

This protocol outlines a straightforward method for determining the approximate solubility of a solid compound in an organic solvent at a given temperature.

Materials:

-

4-(tert-butyl)piperidine hydrochloride

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars (optional)

-

Temperature-controlled bath or hot plate

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation: Accurately weigh a specific amount of 4-(tert-butyl)piperidine hydrochloride (e.g., 100 mg) into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vial and agitate the mixture at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for continuous agitation.

-

Observation: Visually inspect the mixture. If all the solid has dissolved, add a further accurately weighed amount of the solid and repeat the equilibration step.

-

Saturation: Continue adding the solid in small, known increments until a saturated solution is achieved (i.e., excess solid remains undissolved).

-

Isolation of Saturated Solution: Once saturated, allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Weight of dissolved solid (g) / Volume of supernatant (L))

Representative Synthetic Protocol: N-Alkylation of 4-(tert-butyl)piperidine

This protocol describes a general procedure for the N-alkylation of a piperidine derivative, a common reaction where the solubility of the starting materials is a key consideration.

Materials:

-

4-(tert-butyl)piperidine hydrochloride

-

An alkylating agent (e.g., benzyl bromide)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

A suitable organic solvent (e.g., acetonitrile or DMF, chosen based on solubility tests)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(tert-butyl)piperidine hydrochloride (1.0 equivalent).

-

Solvent Addition: Add the chosen anhydrous solvent to the flask to dissolve or suspend the starting material.

-

Base Addition: Add the non-nucleophilic base (2.2 equivalents) to the mixture. The base will neutralize the hydrochloride salt, liberating the free amine in situ.

-

Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for experimental solubility determination.

Caption: Workflow for a representative N-alkylation reaction.

Conclusion

While quantitative solubility data for 4-(tert-butyl)piperidine hydrochloride in organic solvents remains elusive in the public domain, a qualitative understanding based on chemical principles can guide solvent selection for its use in organic synthesis. This technical guide has provided a predictive framework for its solubility and, more importantly, has equipped researchers with the methodologies to determine this crucial parameter experimentally. The provided protocols and workflows serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the effective and efficient use of this valuable synthetic building block. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system or reaction conditions.

Conformational Analysis of the 4-(tert-Butyl)piperidine Ring: A Technical Guide

Introduction

The piperidine ring is a ubiquitous saturated heterocycle, forming the structural core of numerous pharmaceuticals and natural products. Its conformational flexibility, primarily through a chair-chair interconversion, plays a pivotal role in determining the three-dimensional arrangement of its substituents. This, in turn, dictates the molecule's interaction with biological targets. The introduction of a bulky tert-butyl group at the 4-position profoundly influences this conformational equilibrium. Due to its significant steric demand, the tert-butyl group overwhelmingly prefers the equatorial position, effectively "locking" the piperidine ring into a single, well-defined chair conformation. This phenomenon, known as the anancomeric effect, makes the 4-(tert-butyl)piperidine scaffold an invaluable tool in drug design and stereochemical studies, allowing for the precise positioning of other functional groups.

This guide provides an in-depth technical overview of the conformational analysis of the 4-(tert-butyl)piperidine ring, detailing the underlying principles, experimental and computational methodologies used for its characterization, and the quantitative data that defines its conformational behavior.

The Anancomeric Effect and Conformational Preference

The stability of a substituted cyclohexane or piperidine ring is largely governed by the steric interactions of its substituents. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring. To avoid this strain, bulky substituents preferentially occupy the more spacious equatorial position.

The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. The tert-butyl group possesses one of the largest A-values, approximately 4.9 to 5.0 kcal/mol.[1][2] This high energy penalty for placing the tert-butyl group in the axial position means the equilibrium is overwhelmingly shifted towards the equatorial conformer. For 4-(tert-butyl)piperidine, this effectively locks the ring into the chair conformation where the tert-butyl group is equatorial.

Caption: Conformational equilibrium of the 4-(tert-butyl)piperidine ring.

Experimental and Computational Methodologies

The conformational properties of 4-(tert-butyl)piperidine and its derivatives are elucidated through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying molecular conformation in solution. For the 4-(tert-butyl)piperidine ring, ¹H NMR provides definitive evidence for the locked chair conformation through the analysis of vicinal coupling constants (³J).

-

Principle: The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, the dihedral angles are fixed, leading to characteristic coupling constants.

-

Axial-Axial (³J_ax,ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.

-

Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): These protons have dihedral angles of ~60°, leading to smaller coupling constants, typically in the range of 2-5 Hz.

-

-

Observation: In the ¹H NMR spectrum of 4-(tert-butyl)piperidine, the proton at the 4-position (HC-tBu) appears as a multiplet with large coupling constants to the adjacent axial protons, confirming its own axial orientation and thus the equatorial position of the tert-butyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the 4-(tert-butyl)piperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis: Integrate the signals to determine proton ratios. Analyze the multiplicity and measure the coupling constants (J-values) for the piperidine ring protons to assign their stereochemistry (axial or equatorial).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data of the molecule in the solid state, confirming the preferred conformation and providing precise bond lengths and angles. Numerous crystal structures of derivatives containing the 4-(tert-butyl)piperidine moiety confirm the chair conformation with the equatorial tert-butyl group.[3][4]

Caption: General experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography [5]

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[5]

-

Crystal Mounting: Carefully mount a high-quality crystal onto a goniometer head, often at low temperature (e.g., 100 K) using a cryostream to minimize thermal motion.[5]

-

Data Collection: Place the crystal in a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector collects the intensities and positions of these diffracted spots as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).

Computational Chemistry

Computational methods, such as molecular mechanics and density functional theory (DFT), are used to calculate the energies of different conformers and predict the most stable geometry.[6][7] These calculations consistently show that the equatorial conformer of 4-(tert-butyl)piperidine is significantly lower in energy than the axial conformer, corroborating the experimental findings.[6]

Protocol: DFT-Based Conformational Search

-

Structure Building: Construct 3D models of both the axial and equatorial conformers of the 4-(tert-butyl)piperidine molecule using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This process finds the lowest energy structure for each starting conformation.

-

Energy Calculation: Calculate the single-point electronic energy for each optimized structure at a higher level of theory if necessary.

-

Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).

-

Analysis: Compare the Gibbs free energies of the conformers to determine their relative stability and predict the equilibrium population.

Quantitative Data Summary

The conformational preference of the 4-(tert-butyl)piperidine ring is defined by key energetic and spectroscopic parameters.

| Parameter | Group / Interaction | Typical Value | Significance |

| A-Value (ΔG°) | tert-Butyl | ~5.0 kcal/mol[1][2] | High energy cost for axial position; locks conformation. |

| Methyl | 1.74 kcal/mol[1] | Reference for a smaller alkyl group. | |

| Phenyl | ~2.9 kcal/mol | Significant preference for equatorial, but less than t-Bu. | |

| ¹H-¹H Coupling | ³J_ax,ax | 10 - 13 Hz | Diagnostic for axial-axial proton relationships. |

| Constants (³J) | ³J_ax,eq | 2 - 5 Hz | Diagnostic for axial-equatorial proton relationships. |

| ³J_eq,eq | 2 - 5 Hz | Diagnostic for equatorial-equatorial proton relationships. |

Applications in Drug Development and Medicinal Chemistry

The anancomeric nature of the 4-(tert-butyl)piperidine scaffold is a powerful feature exploited in drug design. By locking the six-membered ring, medicinal chemists can:

-

Control Stereochemistry: Ensure that other substituents on the piperidine ring are held in fixed axial or equatorial positions.

-

Optimize Binding: The rigid framework presents functional groups to a biological target (e.g., a protein's binding pocket) in a well-defined spatial orientation, which can enhance binding affinity and selectivity.[5]

-

Improve Properties: Modulating the three-dimensional shape of a molecule can influence its physicochemical properties, such as solubility and membrane permeability. The defined shape of this scaffold can be used to explore chemical space more predictably.[8]

The conformational analysis of the 4-(tert-butyl)piperidine ring is a cornerstone concept in stereochemistry and medicinal chemistry. The immense steric bulk of the tert-butyl group forces it into an equatorial position, creating a conformationally rigid chair scaffold. This behavior is quantitatively described by its large A-value and confirmed experimentally by characteristic coupling constants in NMR spectroscopy and by the solid-state structures determined via X-ray crystallography. This reliable conformational locking makes the 4-(tert-butyl)piperidine moiety an essential building block for designing molecules with precise three-dimensional architectures for targeted biological activity.

References

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-(tert-Butyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

The 4-(tert-butyl)piperidine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 4-(tert-butyl)piperidine derivatives, with a focus on their interactions with key pharmacological targets, including monoamine oxidases, and CCR5, sigma, and opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate the exploration and development of next-generation therapeutics based on this promising chemical motif.

Antifungal Activity

Derivatives of 4-(tert-butyl)piperidine have demonstrated notable antifungal properties. Specifically, compounds incorporating a 4-(tert-butyl)benzyl amine moiety have been investigated for their ability to inhibit the growth of various fungal pathogens.

Quantitative Antifungal Activity Data

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| 2a (1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine) | Aspergillus fumigatus | > 16 | [1] |

| Candida albicans | > 16 | [1] | |

| Candida krusei | > 16 | [1] | |

| Cryptococcus neoformans | > 16 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of a 4-(tert-butyl)piperidine derivative against various fungal species.[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

1. Preparation of Fungal Inoculum:

- Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.

- A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Test Compounds:

- The 4-(tert-butyl)piperidine derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium.

3. Inoculation and Incubation:

- Each well containing the diluted compound is inoculated with the prepared fungal suspension.

- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

- The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Monoamine Oxidase (MAO) Inhibition

Certain 4-(tert-butyl)piperidine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.

Quantitative MAO-B Inhibition Data

| Compound Structure | Target | IC50 (µM) | Reference |

| 1-(3-(4-tert-butylphenoxy)propyl)piperidine | MAO-B | Data not explicitly provided in abstract | [2] |

Table 2: Inhibitory activity of a 4-(tert-butyl)piperidine derivative against MAO-B.[2] Specific IC50 value requires access to the full-text article.

Experimental Protocol: Monoamine Oxidase Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[3][4]

1. Reagent Preparation:

- Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

- Prepare stock solutions of the MAO-A or MAO-B enzyme, the substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) in the assay buffer.

- Dissolve the test compounds in DMSO to create stock solutions and prepare serial dilutions in the assay buffer.

2. Assay Procedure:

- Add the test compound dilutions to the wells of a 96-well black plate.

- Include control wells: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).

- Pre-incubate the plate with the MAO enzyme and test compounds for approximately 15 minutes at 37°C.

- Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

- Incubate the plate at 37°C, protected from light.

3. Data Acquisition and Analysis:

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of MAO-B Inhibition. CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of this receptor can effectively block viral entry. The piperidine scaffold is a common feature in many CCR5 antagonists.

Experimental Protocol: CCR5 Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the CCR5 receptor.[1]

1. Membrane Preparation:

- Culture a cell line expressing the human CCR5 receptor (e.g., HEK293 cells).

- Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes.

- Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

- In a 96-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α).

- Add increasing concentrations of the unlabeled test compound (e.g., a 4-(tert-butyl)piperidine derivative).

- Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled CCR5 ligand).

- Add the membrane preparation to each well to initiate the binding reaction.

- Incubate the plate at room temperature to allow the binding to reach equilibrium.

3. Separation and Detection:

- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

- Wash the filters with ice-cold buffer to remove any unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value by plotting the specific binding as a function of the test compound concentration.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for CCR5 Radioligand Binding Assay. Sigma (σ) Receptor Binding

Sigma receptors, which are divided into σ1 and σ2 subtypes, are involved in a variety of cellular functions and have been implicated in neurological disorders and cancer. Piperidine derivatives are a well-established class of sigma receptor ligands.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for σ1 and σ2 receptors.[5][6]

1. Membrane Preparation:

- Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain.

2. σ1 Receptor Binding Assay:

- Use [³H]-(+)-pentazocine as the selective radioligand for the σ1 receptor.

- Incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.

- Determine non-specific binding in the presence of a high concentration of an unlabeled sigma receptor ligand, such as haloperidol.

3. σ2 Receptor Binding Assay:

- Use the non-selective sigma receptor radioligand [³H]-DTG.

- To ensure binding is specific to the σ2 receptor, mask the σ1 receptors by including a saturating concentration of a selective unlabeled σ1 ligand (e.g., (+)-pentazocine) in the assay mixture.

- Incubate the membrane homogenate with [³H]-DTG, the σ1 masking ligand, and varying concentrations of the test compound.

- Determine non-specific binding in the presence of a high concentration of haloperidol.

4. Separation, Detection, and Data Analysis:

- The separation of bound and free radioligand, detection of radioactivity, and data analysis are performed as described in the CCR5 binding assay protocol.

Opioid Receptor Binding

The opioid receptors (μ, δ, and κ) are the primary targets for opioid analgesics. The 4-phenylpiperidine scaffold is a core component of many clinically used opioids. While direct data for 4-(tert-butyl)piperidine derivatives is limited, the structural similarity suggests potential for interaction with these receptors.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity of a compound for the μ, δ, or κ opioid receptors.[7][8]

1. Membrane Preparation:

- Prepare cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).

2. Competitive Binding Assay:

- Use a radioligand with high affinity for the opioid receptor subtype of interest (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ).

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

- Determine non-specific binding in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone.

3. Separation, Detection, and Data Analysis:

The separation of bound and free radioligand, detection of radioactivity, and data analysis are performed as described in the CCR5 binding assay protocol.

Simplified Opioid Receptor Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Analogues of 4-(tert-Butyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways of structural analogues of 4-(tert-butyl)piperidine hydrochloride. The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as opioid receptors.[1] This document details synthetic methodologies, presents quantitative pharmacological data, and illustrates key signaling pathways to aid in the rational design and development of novel therapeutics based on this versatile chemical core.

I. Synthetic Strategies and Experimental Protocols

The synthesis of structural analogues of 4-(tert-butyl)piperidine allows for systematic modification at both the 4-position of the piperidine ring and the piperidine nitrogen (N1). These modifications are crucial for exploring the structure-activity relationships and optimizing the pharmacological profile of these compounds. Key synthetic approaches include reductive amination of 4-piperidones, alkylation of piperidines, and functional group interconversions.

A. Synthesis of N-Substituted 4-(tert-Butyl)benzyl)piperidin-4-amine Analogues

A common strategy for synthesizing 4-amino-piperidine derivatives involves the reductive amination of a corresponding 4-piperidone. This method is versatile and allows for the introduction of a wide variety of substituents on both the piperidine nitrogen and the 4-amino group.

Experimental Protocol: General Procedure for Reductive Amination [2]

-

To a solution of the N-substituted 4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary amine (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Example Synthesis of 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine [2]

Following the general procedure, 1-benzyl-4-piperidone (568 mg, 3.0 mmol), 4-tert-butylbenzylamine (734 mg, 4.5 mmol), and sodium triacetoxyborohydride (1.34 g, 6.0 mmol) were reacted to yield 707 mg (70%) of the title compound as a colorless oil.[2]

B. Synthesis of 4-Substituted-4-aminopiperidine Derivatives via Curtius Rearrangement

An alternative approach to 4-aminopiperidine derivatives, particularly when substitution at the 4-position is desired, involves the use of isonipecotate as a starting material and a Curtius rearrangement as the key step.[3] This method allows for the introduction of various alkyl or aryl substituents at the 4-position.

Experimental Workflow: Synthesis of 4-Substituted-4-aminopiperidines

Caption: Synthetic workflow for 4-substituted-4-aminopiperidines.

C. Synthesis of N-BOC-piperidine-4-carboxylic acid

N-BOC-piperidine-4-carboxylic acid is a key intermediate for the synthesis of various analogues with modifications at the 4-position. It can be prepared from 4-piperidinecarboxylic acid.

Experimental Protocol: Synthesis of N-BOC-piperidine-4-carboxylic acid [4]

-

In a three-necked flask, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[4]

-

Add di-tert-butyl dicarbonate dropwise while stirring.[4]

-

Allow the reaction to stir at 30°C for 22 hours.[4]

-

Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[4]

-

Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.[4]

-

Extract the product with ethyl acetate.[4]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-BOC-piperidine-4-carboxylic acid.[4]

II. Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 4-substituted piperidine analogues is highly dependent on the nature and stereochemistry of the substituents at the N1 and C4 positions. A significant body of research has focused on their activity at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).

A. Opioid Receptor Binding Affinities and Functional Activities

The following tables summarize the binding affinities (Ki) and functional activities (EC50) of a series of N-substituted piperidine and piperazine analogues at the mu, delta, and kappa opioid receptors.[5][6]

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Piperidine and Piperazine Analogues [5][6]

| Compound | N-Substituent | 4-Substituent Moiety | Ki (MOR) [nM] | Ki (DOR) [nM] | Ki (KOR) [nM] |

| 4 | -(CH₂)₂-phenyl | Piperidine | 1.1 ± 0.2 | 21 ± 7 | 150 ± 42 |

| 5 | -(CH₂)₂-phenyl | Piperazine | 0.96 ± 0.2 | 22 ± 5 | 130 ± 30 |

| 6 | -(CH₂)₃-phenyl | Piperazine | 0.23 ± 0.05 | 2.6 ± 0.7 | 45 ± 12 |

| 9 | -(CH₂)₄-phenyl | Piperidine | 0.45 ± 0.3 | 6.6 ± 2 | 78 ± 15 |

| 10 | -(CH₂)₂-CH=CH-phenyl | Piperidine | 0.29 ± 0.07 | 23 ± 8.9 | 89 ± 23 |

| 11 | -CH₂-C≡C-phenyl | Piperidine | 0.3 ± 0.1 | 28 ± 6.8 | 54 ± 3.2 |

| 12 | -(CH₂)₅-phenyl | Piperidine | 0.42 ± 0.15 | 6.9 ± 1.7 | 39 ± 15 |

| Morphine | - | - | 6.3 | 171 | - |

Table 2: Opioid Receptor Functional Activity (EC50, nM and % Max Stimulation) of N-Substituted Piperidine and Piperazine Analogues [5][6]

| Compound | EC50 (MOR) [nM] | % Max (MOR) | EC50 (DOR) [nM] | % Max (DOR) | EC50 (KOR) [nM] | % Max (KOR) |

| 4 | 22 ± 8 | 62 ± 2 | dns | dns | dns | dns |

| 5 | 150 ± 30 | 58 ± 4 | dns | dns | dns | dns |

| 6 | 36 ± 12 | 34 ± 2 | dns | dns | 1300 ± 200 | 25 ± 2 |

| 9 | 64 ± 3 | dns | dns | 43 ± 6 | dns | 12 ± 1 |

| 10 | 20 ± 3.6 | dns | 1500 ± 120 | 36 ± 4 | dns | 16 ± 3 |

| 11 | 41 ± 15 | dns | dns | 49 ± 5 | dns | 11 ± 7 |

| 12 | 53 ± 23 | dns | 660 ± 80 | 42 ± 1 | dns | 12 ± 5 |

| Morphine | 194 | 100 | - | - | - | - |

| dns: does not stimulate |

From this data, it is evident that modifications to the N-substituent significantly impact both binding affinity and functional activity. For instance, extending the alkyl chain connecting the phenyl group to the piperazine nitrogen from two to three carbons (compound 5 vs. 6 ) leads to a notable increase in MOR binding affinity.[5][6] Furthermore, several of the synthesized analogues exhibit improved potency at the MOR compared to morphine.[5][6]

III. Signaling Pathways of 4-Substituted Piperidine Analogues

Many 4-substituted piperidine derivatives exert their pharmacological effects by modulating the activity of GPCRs, with the µ-opioid receptor being a prominent target. Upon activation by an agonist, the µ-opioid receptor can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

The G-protein pathway is generally associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been linked to some of the adverse effects, such as respiratory depression and tolerance.[7][8] Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway are known as "biased agonists" and are a subject of intense research for the development of safer opioid analgesics.[7][8]

Signaling Pathway of a µ-Opioid Receptor Agonist

Caption: Overview of μ-opioid receptor signaling pathways.

Biased Agonism at the µ-Opioid Receptor

Caption: Conceptual diagram of biased agonism at the μ-opioid receptor.

The development of 4-substituted piperidine analogues with biased agonist properties at the µ-opioid receptor holds significant promise for creating a new generation of analgesics with improved safety profiles.[7][8] The synthetic accessibility and the rich structure-activity relationship data for this chemical class make it an attractive starting point for such drug discovery efforts.

IV. Conclusion

The 4-(tert-butyl)piperidine hydrochloride core structure and its analogues represent a versatile and pharmacologically significant class of compounds. The synthetic routes to these molecules are well-established and allow for extensive structural diversification. The structure-activity relationship studies, particularly in the context of opioid receptor modulation, have provided valuable insights for the rational design of new ligands with desired potency and efficacy. The emerging understanding of biased agonism at GPCRs opens up new avenues for the development of safer and more effective therapeutics based on the 4-substituted piperidine scaffold. This technical guide provides a solid foundation for researchers to build upon in their efforts to discover novel drug candidates within this important chemical space.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Direct Thermochemical Data for 4-(tert-butyl)piperidine Hydrochloride Necessitates Methodological Review

A comprehensive search for direct experimental or computational thermochemical data for 4-(tert-butyl)piperidine hydrochloride, including its enthalpy of formation, entropy, and heat capacity, did not yield specific values for this compound. However, the investigation of related piperidine derivatives provides a clear framework for the established experimental and computational methodologies used to determine such crucial physicochemical properties. This guide outlines these techniques, offering a pathway for researchers and drug development professionals to obtain the necessary thermochemical data for 4-(tert-butyl)piperidine hydrochloride.

For professionals in pharmaceutical development, understanding the thermochemical properties of a molecule like 4-(tert-butyl)piperidine hydrochloride is fundamental for predicting its stability, solubility, and behavior during formulation and storage. The following sections detail the established protocols for determining these properties, drawing parallels from studies on similar piperidine structures.

Hypothetical Thermochemical Data Presentation

While specific experimental values for 4-(tert-butyl)piperidine hydrochloride are not currently available in the literature, the following table illustrates how such data would be presented upon experimental determination. The values are placeholders and should not be considered actual data.

| Thermochemical Property | Symbol | Value (kJ/mol) | Phase |

| Standard Molar Enthalpy of Formation | ΔfH° | [Value] | Condensed |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | [Value] | - |

| Standard Molar Enthalpy of Formation | ΔfH° | [Value] | Gaseous |

| Standard Molar Entropy | S° | [Value] J/(mol·K) | Condensed |

| Molar Heat Capacity | Cp | [Value] J/(mol·K) | Condensed |

Experimental Determination of Thermochemical Properties